

Solid-Phase Extraction of Lercanidipine Enantiomers from Biological Matrices: Application Notes and Protocols

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Compound of Interest

Compound Name: (S)-Lercanidipine Hydrochloride

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This document provides a detailed overview and practical protocols for the solid-phase extraction (SPE) of lercanidipine enantiomers from biological matrices, primarily human plasma. Lercanidipine is a chiral calcium channel blocker, and the enantioselective quantification is crucial as the (S)-enantiomer is significantly more pharmacologically active.^[1]^[2]

Introduction

Solid-phase extraction is a widely used technique for sample clean-up and concentration of analytes from complex biological samples prior to chromatographic analysis. For lercanidipine, SPE offers high recovery and removal of matrix interferences, which is essential for sensitive and accurate quantification by methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).^[3]^[4] This application note details a robust SPE protocol for the extraction of R- and S-lercanidipine from human plasma.

Quantitative Data Summary

The following tables summarize the quantitative performance of SPE methods for lercanidipine enantiomers as reported in the literature.

Table 1: Linearity and Sensitivity of Lercanidipine Enantiomer Quantification following SPE

Parameter	R-Lercanidipine	S-Lercanidipine	Reference
Linearity Range (ng/mL)	0.041 - 25	0.041 - 25	[5]
Correlation Coefficient (r ²)	≥ 0.995	≥ 0.995	[5]
Lower Limit of Quantification (LLOQ) (ng/mL)	0.041	0.041	[5]

Table 2: Accuracy and Precision of Lercanidipine Enantiomer Quantification following SPE

Quality Control Sample	Accuracy (%)	Precision (% CV)	Reference
Inter-batch QC (R-Lercanidipine)	99.84 - 100.6	0.87 - 2.70	[5]
Inter-batch QC (S-Lercanidipine)	99.84 - 100.6	0.87 - 2.70	[5]

Table 3: Extraction Recovery for Lercanidipine (Racemic) using SPE

Analyte	Quality Control Level	Mean Extraction Recovery (%)	Reference
Lercanidipine	Low	94.3	[3]
Lercanidipine	Medium	98.6	[3]
Lercanidipine	High	97.5	[3]
Lercanidipine-d3 (IS)	Low	94.1	[3]
Lercanidipine-d3 (IS)	Medium	97.5	[3]
Lercanidipine-d3 (IS)	High	96.8	[3]

Experimental Protocols

This section provides a detailed protocol for the solid-phase extraction of lercanidipine enantiomers from human plasma. This protocol is a synthesis of methodologies described in the cited literature.[\[3\]](#)[\[5\]](#)

Materials and Reagents

- SPE Cartridges: Phenomenex Strata™-X (30 mg, 1 mL) or equivalent polymeric reversed-phase SPE cartridges.[\[3\]](#)
- Reagents:
 - Methanol (HPLC grade)[\[3\]](#)
 - Acetonitrile (HPLC grade)[\[5\]](#)
 - Ammonium formate (Bio-ultra grade)[\[3\]](#)
 - Formic acid (LC-MS grade)[\[3\]](#)
 - Aqueous Ammonia solution (0.2%)[\[5\]](#)
 - Deionized water
- Internal Standard (IS): R-Lercanidipine-d3 and S-Lercanidipine-d3.[\[5\]](#)

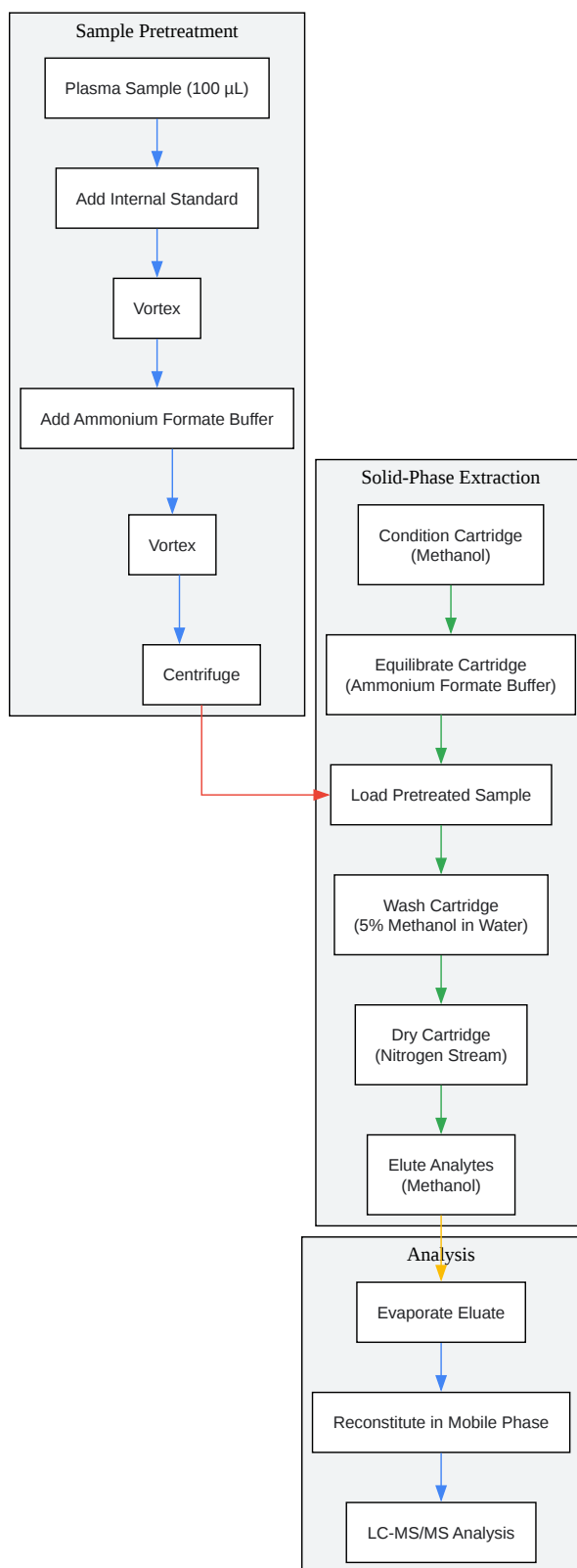
Sample Pretreatment

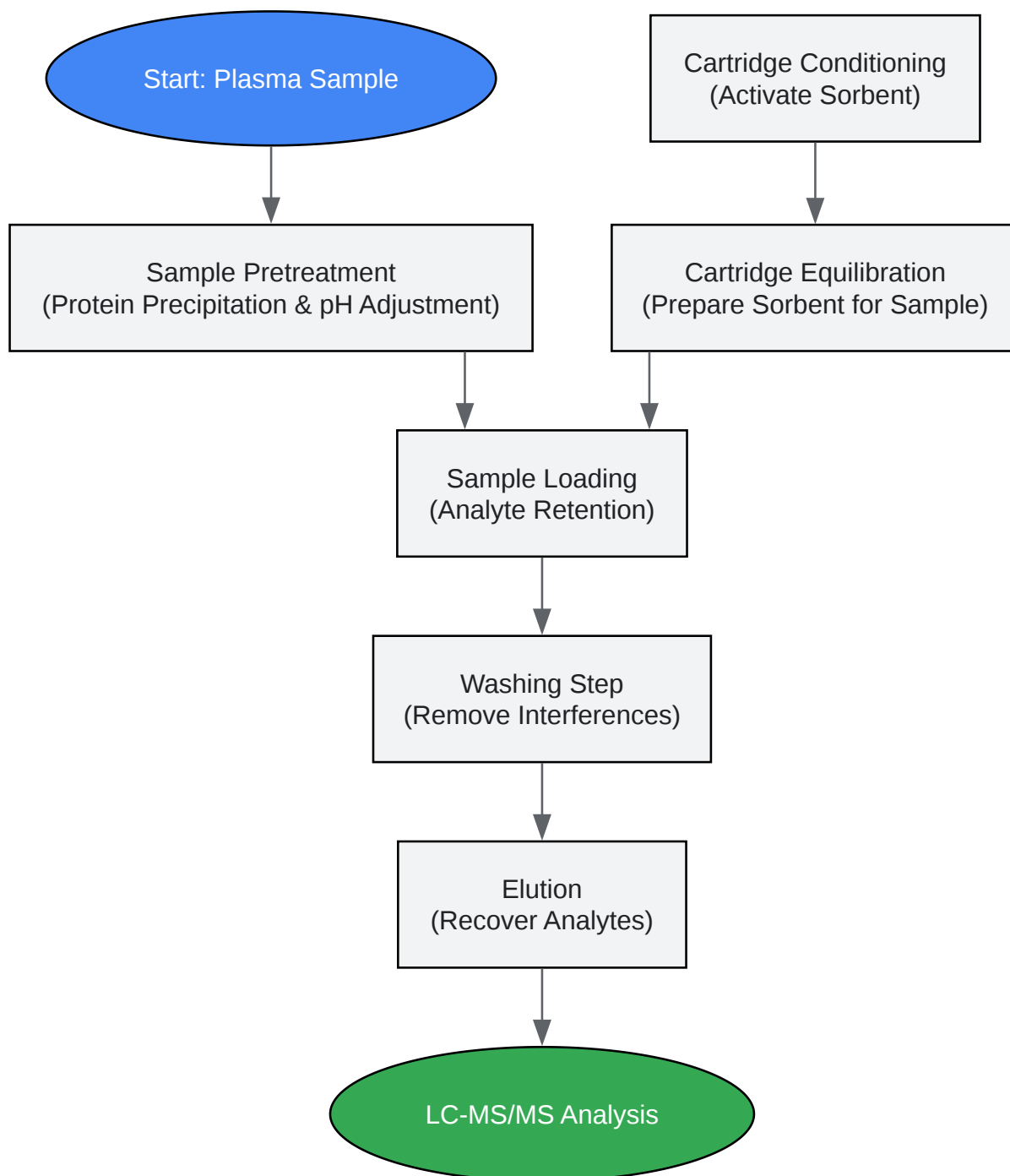
- Thaw frozen human plasma samples to room temperature.
- Vortex the plasma samples to ensure homogeneity.
- To a 100 µL aliquot of plasma, add the internal standard solution (e.g., 20 µL of a working solution of deuterated lercanidipine).[\[3\]](#)
- Vortex the sample for 10 seconds.[\[3\]](#)
- Add 100 µL of 2.0 mM ammonium formate in water (pH adjusted to 2.5 with formic acid).[\[3\]](#)

- Vortex for another 10 seconds.[3]
- Centrifuge the sample at 13,148 g for 5 minutes at 10 °C.[3]

Solid-Phase Extraction Workflow

The following diagram illustrates the key steps in the SPE workflow.





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